Cinnamylpiperazine
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(3-phenylprop-2-enyl)piperazine |
InChI |
InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2 |
InChI Key |
WGEIOMTZIIOUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Cinnamylpiperazine derivatives have been studied for their interactions with various biological targets, particularly in the realm of synthetic opioids and monoamine oxidase B inhibition.
Synthetic Opioids
Recent studies have identified cinnamylpiperazines as novel synthetic opioids distinct from traditional opioids like fentanyl. For instance, compounds such as 2-methyl AP-237 and AP-238 have been characterized for their μ-opioid receptor activation potential. Research indicates that these compounds exhibit varying degrees of potency and efficacy compared to fentanyl:
- 2-Methyl AP-237 : Most efficacious (Emax = 125% relative to hydromorphone), but less effective than fentanyl.
- AP-238 : Most potent with an EC50 of 248 nM .
These findings suggest that while cinnamylpiperazines may not surpass fentanyl in efficacy, they present a significant pharmacological interest due to their unique structural features.
Monoamine Oxidase B Inhibition
Another area of research involves the synthesis of fluorinated cinnamylpiperazines aimed at targeting monoamine oxidase B (MAO-B). These compounds have shown promise as potential ligands, indicating a role in neuropharmacology:
- The synthesized derivatives demonstrated enhanced binding affinity to MAO-B, suggesting potential applications in treating neurodegenerative diseases .
Anticancer Applications
This compound derivatives have also been investigated for their anticancer properties. A study focused on synthesizing Z-1-benzhydryl-4-cinnamylpiperazine derivatives revealed promising results against cancer cell lines:
- The synthesized compounds exhibited moderate to good anticancer activity against HeLa (cervical cancer) and BV-2 (microglial) cell lines.
- Notably, compound 9i showed an IC50 value of 13.23 ± 3.51 µM against HeLa cells, indicating its potential as a lead molecule for further development .
Toxicological Studies
Understanding the safety profile of this compound derivatives is crucial for their therapeutic application. Toxicological studies have assessed the acute toxicity of these compounds using animal models:
- In studies involving Swiss albino mice, Z-1-benzhydryl-4-cinnamylpiperazine derivatives did not exhibit significant toxicity at high doses (5000 mg/kg orally), suggesting a favorable safety profile for therapeutic use .
Summary of Key Findings
The following table summarizes the key findings regarding the applications of this compound:
Chemical Reactions Analysis
Alkylation Reactions
Cinnamylpiperazine undergoes alkylation with halogenated compounds or epoxides to form substituted derivatives:
-
Example : Reaction with methyl styrene oxide in methanol under reflux yields 1-cinnamyl-4-(2'-phenyl-2'-propanol)-piperazine dihydrochloride (m.p. 230°C) after HCl treatment .
-
Conditions : Methanol solvent, 6-hour reflux, followed by acetone/HCl precipitation .
Table 1: Alkylation Products of this compound
Acylation Reactions
This compound reacts with acyl chlorides to form 1-acyl-4-cinnamylpiperazine derivatives:
-
Example : Condensation with n-butyryl chloride produces bucinnazine (1-butyryl-4-cinnamylpiperazine), an analgesic compound .
-
Optimized Protocol : Use of NaHCO₃ in benzene under reflux achieves high-purity (>98.8%) products .
Key Reaction Pathway :
-
Step 1 : Piperazine reacts with cinnamyl chloride to form 1-cinnamylpiperazine.
-
Step 2 : Acylation with butyryl chloride yields bucinnazine.
Reactions with Epoxides
This compound reacts with epoxide derivatives to form hydroxylated analogs:
-
Example : Reaction with allyloxy-3 epoxy-1,2-propane in methanol produces 1-cinnamyl-4-(3'-allyloxy-2-propanol)-piperazine (m.p. 230°C) .
-
Conditions : Methanol solvent, 3-hour reflux, followed by HCl treatment .
Fluorination Reactions
Fluorinated cinnamylpiperazines are synthesized via multi-step protocols for MAO-B ligand development :
-
Step 1 : Piperazine reacts with fluorinated cinnamyl chlorides.
-
Step 2 : Subsequent alkylation with 2-fluoropyridyl groups yields derivatives (e.g., compounds 8–17 ) .
Table 2: Fluorinated this compound Derivatives
| Compound | R₁ | R₂ | IC₅₀ (µM) | log D |
|---|---|---|---|---|
| 9 | 6-(2-fluoropyridyl) | Phenyl | >10 | 3.53 |
| 14 | 6-(2-fluoropyridyl) | 2-fluorophenyl | >10 | 3.47 |
Key Insight : Fluorination enhances metabolic stability but does not improve MAO-B binding affinity compared to l-Deprenyl .
Critical Parameters :
-
Temperature control (90°C optimal for cinnamyl chloride synthesis).
-
Use of anhydrous sodium carbonate to minimize byproducts.
Toxicologically Relevant Derivatives
This compound serves as a precursor for synthetic opioids like 2-methyl AP-237 and AP-238 :
Comparison with Similar Compounds
Table 1: Pharmacological Comparison of Cinnamylpiperazine Opioids
| Compound | MOR EC₅₀ (nM) | Postmortem Concentration (ng/mL) | Relative Potency (vs. Fentanyl) | Key Structural Feature |
|---|---|---|---|---|
| AP-238 | 248 | 87–120 | ~1/50 | Cinnamyl + 2-methylpiperazine |
| 2-Methyl AP-237 | 380 | 820–5800 | ~1/100 | Cinnamyl + 2,6-dimethylpiperazine |
| AP-237 | 550 | Not reported | ~1/200 | Cinnamyl + unsubstituted piperazine |
| Fentanyl | 0.3 | 1–3 (lethal) | 1 | Piperidine core + phenethyl |
- AP-238 : The most potent this compound opioid, with an EC₅₀ of 248 nM, yet ~50-fold weaker than fentanyl. Its 2-methylpiperazine substituent enhances MOR binding compared to unsubstituted analogs .
- 2-Methyl AP-237 : Higher postmortem concentrations (820–5800 ng/mL) reflect its lower potency and compensatory overdosing in recreational use .
Analytical Challenges : Differentiation of these isomers requires advanced techniques like electron-activated dissociation (EAD) to resolve subtle mass spectral differences .
Anticancer Activity
Piperazine derivatives with varied substituents exhibit differing anticancer potencies. In a study comparing this compound, phenylpiperazine, and acetylpiperazine conjugates, This compound ranked third in potency against MCF-7 breast cancer cells (Table 2) .
Table 2: Anticancer Activity of Piperazine Derivatives
| Compound | Viability Reduction in MCF-7 Cells | Selectivity (vs. Normal Cells) |
|---|---|---|
| Phenylpiperazine | 85% | 3.5-fold |
| Acetylpiperazine | 78% | 2.8-fold |
| This compound | 65% | 2.0-fold |
The bulkier cinnamyl group may hinder cellular uptake or target engagement compared to smaller substituents .
Anti-Parasitic Activity
This compound hybrids, such as GAT1113 , combine cinnamyl groups with arylidene ketones to achieve multi-anti-parasitic activity (IC₅₀ < 25 µM against Leishmania spp.). However, structural modifications like cyclohexane ring incorporation (e.g., EA153 ) or increased unsaturation abolish this activity, emphasizing the critical role of molecular flexibility .
Metabolic and Enzymatic Interactions
This compound derivatives exhibit unique metabolic profiles. For example, 1-butyryl-4-cinnamylpiperazine induces hepatic enzyme activity in rats, accelerating its own metabolism and contributing to tolerance development . In contrast, fluorinated cinnamylpiperazines showed negligible binding to monoamine oxidase B (MAO-B) due to steric hindrance from bulky substituents, rendering them unsuitable as PET tracers .
Preparation Methods
Key Steps
Advantages and Limitations
-
Advantages : High stereoselectivity, compatibility with diverse piperazine substrates.
-
Limitations : Requires column chromatography for isomer separation, moderate yields (60–75%).
Reductive Amination with Cinnamaldehyde
Reductive amination provides an alternative route using cinnamaldehyde and piperazine derivatives. This method avoids hazardous chloride reagents and simplifies purification.
Catalytic Protocol
A 2023 study demonstrated the use of PhSiH3 (phenylsilane) and a tungsten-based catalyst (TC-5) in toluene at 80°C. The reaction achieves 97% yield for 1-cinnamyl-4-methylpiperazine within 13 hours, with no chromatographic purification required.
Mechanistic Insights
The process involves:
-
Imine Formation : Condensation of cinnamaldehyde with piperazine.
-
Hydride Transfer : PhSiH3 reduces the imine intermediate to the secondary amine.
Epoxide Ring-Opening Reactions
Cinnamylpiperazine derivatives can be synthesized via epoxide ring-opening with piperazine. This method is particularly useful for introducing hydroxyl-containing side chains.
Procedure
In Example 3 of US3573291A, glycidol (2,3-epoxy-1-propanol) reacts with this compound in methanol under reflux. The epoxide’s strained three-membered ring facilitates nucleophilic attack by piperazine, yielding 1-cinnamyl-4-(2',3'-propandiol)-piperazine.
Comparative Analysis of Preparation Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity Considerations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Cinnamyl chloride, piperazine | Ethanol | Reflux | 70–85 | Requires HCl neutralization |
| Wittig Reaction | Aldehyde, phosphonium ylide | THF | 0–25°C | 60–75 | Column chromatography needed |
| Reductive Amination | Cinnamaldehyde, PhSiH3 | Toluene | 80°C | 90–97 | Chromatography-free |
| Epoxide Ring-Opening | Glycidol, piperazine | Methanol | Reflux | 65–80 | Hydroxyl group incorporation |
Industrial-Scale Considerations
For large-scale production, nucleophilic substitution remains dominant due to its simplicity and cost-effectiveness. However, reductive amination is gaining traction in GMP facilities owing to its high yields and reduced waste. Challenges include:
-
Purification : Distillation under reduced pressure is preferred for free bases.
-
Safety : Handling cinnamyl chloride requires strict moisture control to prevent HCl release.
Emerging Methodologies
Recent advances focus on flow chemistry and enzyme-catalyzed reactions to enhance efficiency. A 2024 pilot study achieved continuous synthesis of this compound using microreactors, reducing reaction time from hours to minutes .
Q & A
Q. What are the standard analytical methods for characterizing cinnamylpiperazine and its analogs in pharmacological studies?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are foundational techniques for identifying this compound derivatives. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is critical. Recent advancements in Electron-Activated Dissociation (EAD) enable differentiation of isomeric compounds by generating unique lower molecular weight fragments, enhancing specificity in analog identification .
Q. How is this compound synthesized, and what are the key purity criteria for research-grade samples?
Methodological Answer: A common synthesis involves nucleophilic substitution reactions, such as the reaction of cinnamyl chloride with piperazine derivatives. Radiochemical synthesis using deuterium-labeled precursors (e.g., 1-butyryl-4-[a-d2]this compound) allows for metabolic tracking. Purity validation requires thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with ≥95% radiochemical purity, ensuring minimal impurities like unreacted intermediates .
Q. What pharmacological effects are associated with this compound derivatives, and how are these evaluated in vitro?
Methodological Answer: In vitro assays using human opioid receptors (e.g., µ-opioid receptor binding) and cytotoxicity studies on cell lines (e.g., MCF-7 breast cancer cells) are standard. Functional assays, such as cAMP inhibition and calcium flux measurements, quantify agonist/antagonist activity. Recent studies highlight reduced potency of this compound compared to phenylpiperazine derivatives in cancer cell viability assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?
Methodological Answer: Discrepancies in SAR often arise from variations in substituent positioning and assay conditions. Systematic comparative studies using isogenic cell lines and standardized protocols (e.g., fixed incubation times, controlled ligand concentrations) are essential. For example, demonstrates that phenylpiperazine analogs exhibit higher potency than this compound in MCF-7 cells, emphasizing the need for controlled structural modifications .
Q. What metabolic pathways contribute to tolerance development in this compound exposure, and how are these studied experimentally?
Methodological Answer: Deuterium-labeled isotopes (e.g., 1-butyryl-4-[arom-d5]this compound) enable tracking of hepatic metabolism via mass fragmentography. Tolerant rats show accelerated drug clearance and elevated metabolite levels in the liver and brain, suggesting enzyme induction (e.g., cytochrome P450). Parallel in vitro microsomal assays can validate metabolic stability and enzyme kinetics .
Q. How do advanced fragmentation techniques like EAD improve forensic identification of novel this compound-based synthetic opioids?
Methodological Answer: EAD provides complementary fragmentation patterns to traditional collision-induced dissociation (CID), resolving isobaric interferences in complex biological matrices. For example, EAD-generated fragments at m/z 84 and 58 distinguish this compound analogs from structural isomers, critical for identifying emerging opioids like 2-methyl AP-237 in overdose cases .
Q. What experimental designs address reproducibility challenges in this compound toxicology studies?
Methodological Answer: Cross-validation using multiple analytical platforms (e.g., GC-MS, LC-QTOF) and interlaboratory collaboration mitigate variability. Detailed documentation of sample preparation (e.g., biological matrix, extraction solvents) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) ensure replicability. Case studies from the DEA Toxicology Testing Program emphasize standardized postmortem sample workflows .
Methodological Considerations for Data Interpretation
- Handling Contradictory Pharmacological Data : Cross-reference in vitro potency (e.g., IC50 values) with in vivo pharmacokinetic profiles to account for bioavailability differences. For example, lower in vitro potency of this compound may not preclude significant in vivo effects due to metabolic activation .
- Replicating Synthesis Protocols : Include step-by-step characterization data (e.g., TLC Rf values, HPLC retention times) in supplementary materials, as per guidelines in . For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS) data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
